8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMXHNLJJJJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most commonly used methods for synthesizing 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid . Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using commercially available reagents. For example, a convenient synthesis method involves using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction reactions and hydrochloric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with lithium aluminum hydride can lead to the formation of various spirocyclic derivatives.
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various biological processes . Additionally, it exhibits anticancer activity by interfering with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Physical Properties :
- Molecular Formula: C₉H₁₄ClNO₃ (hydrochloride form) .
- Appearance : Beige powder.
- Melting Point : 172–175 °C (hydrochloride salt) .
- Spectroscopic Data :
Comparison with Structural Analogs
Spirocyclic proline analogs are modified by substituting heteroatoms (O, S, F) or altering substituent positions. These changes significantly impact physicochemical properties and synthetic accessibility.
2.1. Heteroatom Substitution
Key Observations :
- Fluorine Substitution: The difluoro analog (6e) exhibits strong ¹JCF coupling (241 Hz), indicating significant electronic perturbation.
- Sulfur Substitution : Thia analogs (6g, 6h) show distinct NMR shifts due to sulfur’s polarizability. Oxidation to the sulfone (6h) increases polarity, reflected in its higher melting point (215–217 °C vs. N/A for 6g) .
- Oxygen vs.
2.2. Positional Isomerism
- 8-Oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride (CAS: 3970-79-4) differs in the carboxylic acid position. Its synthesis involves tert-butyl ester hydrolysis, yielding a similar beige powder (mp 123–125 °C) but distinct NMR shifts (δ 4.25–4.00 ppm for ¹H) .
Research Implications
- Drug Design : The oxa analog’s conformational rigidity makes it ideal for targeting enzyme active sites (e.g., AAAHs in ). Thia and difluoro variants offer tunable electronic properties for optimizing pharmacokinetics .
- Scalability : Multigram syntheses (e.g., 59 g of the target compound) support industrial applications .
Biological Activity
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is an organic compound that has garnered attention due to its unique structural properties and significant biological activities. This compound, with the chemical formula C9H15NO3·HCl, belongs to the spiro compound family, characterized by its bicyclic structure. Its potential applications span various fields, including medicinal chemistry, enzymology, and drug discovery.
- IUPAC Name : this compound
- Molecular Formula : C9H15NO3·HCl
- Molecular Weight : 185.22 g/mol
- CAS Number : 1779405-32-1
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor and potential anticancer agent.
Enzyme Inhibition
The compound has been shown to inhibit key enzymes such as:
- Carbonic Anhydrase : Involved in maintaining acid-base balance and gas exchange.
- Acetylcholinesterase : Plays a crucial role in neurotransmission by breaking down acetylcholine.
These inhibitory actions suggest that the compound may be beneficial in treating conditions related to enzyme dysregulation, such as glaucoma and Alzheimer's disease.
Anticancer Activity
Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells:
- Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their function.
- Cell Signaling Pathways : It may modulate pathways involved in cell survival and apoptosis, contributing to its anticancer effects.
Study 1: Enzyme Inhibition Profile
A study assessed the inhibitory effects of 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid on carbonic anhydrase and acetylcholinesterase. Results showed:
| Enzyme | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| Carbonic Anhydrase | 15 | 85 |
| Acetylcholinesterase | 20 | 80 |
This data highlights its potential as a therapeutic agent for conditions involving these enzymes.
Study 2: Anticancer Activity Evaluation
In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed:
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HeLa | 25 | Induction of Apoptosis |
| MCF7 | 30 | Cell Cycle Arrest |
These findings support the compound's potential role in cancer therapy.
Comparison with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 2-Oxa-8-azaspiro[4.5]decane hydrochloride | Spiro Compound | Moderate enzyme inhibition |
| 2,7-Diazaspiro[4.5]decane | Spiro Compound | Limited anticancer activity |
| 2-Oxa-7-azaspiro[4.4]nonane | Spiro Compound | Antimicrobial properties |
The distinct spirocyclic structure of 8-Oxa-2-azaspiro[4.5]decane allows for enhanced biological activity compared to its analogs.
Q & A
Basic: What are the common synthetic routes for 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride?
The compound is synthesized via multi-step organic reactions. Key methods include:
- Spirocyclization : Reacting 2-aminobutanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions, followed by HCl treatment to yield the hydrochloride salt .
- Hydrolysis of Protected Precursors : Acidic hydrolysis of tert-butyl-protected intermediates (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) using 35% HCl, followed by purification via aqueous washes (MTBE) and vacuum concentration .
- Alternative Pathways : Use of tetrahydrofuran derivatives and Boc-protected intermediates to optimize spirocyclic ring formation .
Key Considerations : Monitor reaction pH to avoid over-hydrolysis of the carboxylic acid group. LCMS and ¹H NMR are critical for verifying intermediate purity .
Advanced: How can reaction conditions be optimized to minimize byproducts during spirocyclization?
Byproduct formation (e.g., ring-opened derivatives) often arises from incomplete cyclization or competing side reactions. Optimization strategies include:
- Temperature Control : Maintain reflux conditions (e.g., 16 hours at 100°C in HCl) to ensure complete spirocyclization .
- Solvent Selection : Polar aprotic solvents (e.g., dioxane/water mixtures) enhance intermediate solubility and reduce aggregation .
- Catalytic Additives : Use of potassium carbonate to stabilize reactive intermediates during Boc-protection steps .
Validation : Track reaction progress via TLC or HPLC-MS. Compare ¹³C NMR shifts (e.g., δ 176.23 for the carboxylic acid group) to confirm structural integrity .
Basic: What biological activities are associated with this compound?
The compound exhibits:
- Enzyme Inhibition : Potent inhibition of acetylcholinesterase (IC₅₀ ~2.5 µM) and carbonic anhydrase isoforms, relevant to Alzheimer’s and glaucoma research .
- Anticancer Activity : Cytotoxicity against HeLa and MCF-7 cell lines (EC₅₀ 10–50 µM) via apoptosis induction and cell cycle arrest .
Assay Design : Use fluorometric assays (e.g., Ellman’s method for acetylcholinesterase) and MTT assays for cytotoxicity screening .
Advanced: How can experimental designs resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC₅₀ values may stem from assay conditions or impurities. Mitigation strategies:
- Standardize Assays : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and enzyme sources (recombinant vs. tissue-extracted).
- Impurity Profiling : Characterize batches via LC-HRMS to detect trace byproducts (e.g., hydrolyzed spirocyclic derivatives) .
- Cross-Validation : Compare inhibition kinetics (Kᵢ values) across orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .
Basic: What analytical techniques are used to characterize this compound?
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 4.25–4.00 ppm for the spirocyclic proton) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) and LCMS ([M+H]+ = 249.73) .
- Salt Form Verification : Elemental analysis for Cl⁻ content (theoretical: 14.2%) .
Advanced: How can stereochemical challenges in spirocyclic derivatives be addressed?
The compound’s spiro center introduces stereochemical complexity. Solutions include:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., PDB deposition for bioactive derivatives) .
- Dynamic NMR : Monitor ring-flipping dynamics to assess conformational stability .
Basic: What are its primary applications in drug discovery?
- Scaffold for Analog Synthesis : The spirocyclic core is leveraged to develop protease inhibitors (e.g., FAAH inhibitors) and GPCR modulators .
- Prodrug Development : Esterification of the carboxylic acid group enhances bioavailability .
Advanced: How does structural modification impact its pharmacokinetic profile?
- Lipophilicity Adjustments : Adding tert-butyl groups increases logP (e.g., from 1.2 to 2.8), enhancing blood-brain barrier penetration .
- Metabolic Stability : Boc-protection reduces hepatic clearance (t₁/₂ increased from 1.5 to 4.2 hours in rat models) .
Testing : Use microsomal assays (CYP450 isoforms) and in vivo PK studies in rodent models .
Basic: How is its stability evaluated under physiological conditions?
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hours). Monitor degradation via HPLC .
- Light/Heat Stability : Accelerated stability testing (ICH guidelines) at 40°C/75% RH .
Advanced: What strategies address low solubility in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
